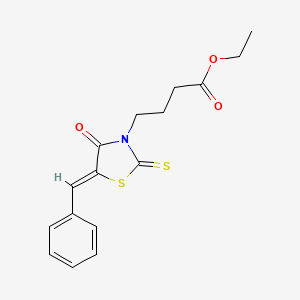

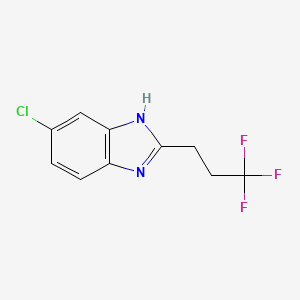

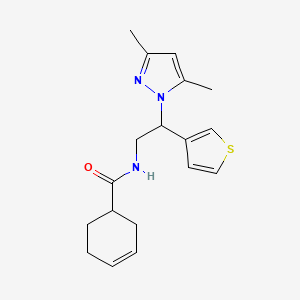

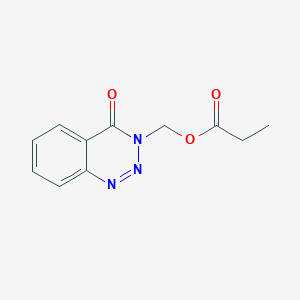

![molecular formula C22H26Cl2N2O3 B2510663 1-(4-{3-[4-(2,5-Dichlorophényl)pipérazin-1-yl]-2-hydroxypropoxy}phényl)propan-1-one CAS No. 756105-08-5](/img/structure/B2510663.png)

1-(4-{3-[4-(2,5-Dichlorophényl)pipérazin-1-yl]-2-hydroxypropoxy}phényl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

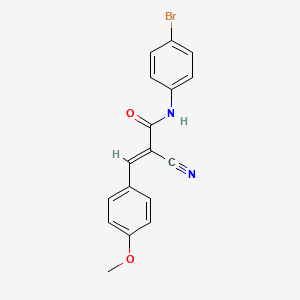

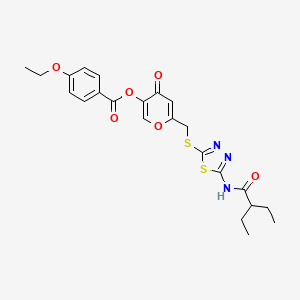

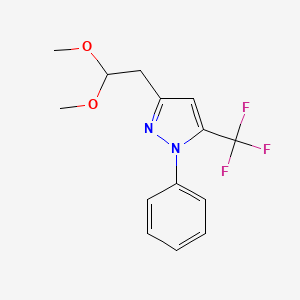

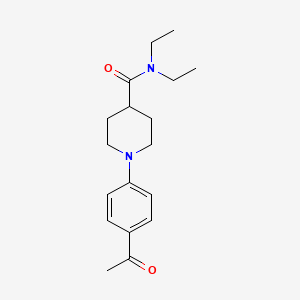

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H26Cl2N2O3 and its molecular weight is 437.36. The purity is usually 95%.

BenchChem offers high-quality 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Procédé: Des chercheurs ont mis au point un système de micro-réacteur à flux continu pour la nitration de cet intermédiaire, obtenant des rendements plus élevés et une efficacité réactionnelle améliorée par rapport aux réacteurs discontinus traditionnels .

- Pertinence: Les chercheurs ont exploré l'utilisation de la 1-(4-{3-[4-(2,5-DCPP)pipérazin-1-yl]-2-hydroxypropoxy}phényl)propan-1-one comme précurseur pour la synthèse de dérivés du 1,4-dithiane-2,5-diol .

- Potentiel: Des recherches plus approfondies pourraient explorer le potentiel cytotoxique des dérivés contenant le motif 2,5-DCPP .

- Intérêt pour les dérivés de l'indole: Des chercheurs ont étudié les activités pharmacologiques de divers dérivés de l'indole, y compris ceux présentant des similitudes structurales avec la 1-(4-{3-[4-(2,5-DCPP)pipérazin-1-yl]-2-hydroxypropoxy}phényl)propan-1-one .

Synthèse d'herbicides

Synthons pour le 1,4-dithiane-2,5-diol

Propriétés cytotoxiques

Dérivés de l'indole

Propriétés antioxydantes

En résumé, la 1-(4-{3-[4-(2,5-DCPP)pipérazin-1-yl]-2-hydroxypropoxy}phényl)propan-1-one présente un potentiel diversifié, de la synthèse d'herbicides à la cytotoxicité et au-delà. Sa structure unique invite à une exploration scientifique et à des innovations plus approfondies. 🌱🔬🧪 .

Mécanisme D'action

Target of Action

The primary target of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the serotonin receptor and histamine H1 receptors . These receptors play a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one acts as a serotonergic agonist and H1-receptor antagonist . As a serotonergic agonist, it binds to serotonin receptors, mimicking the effects of serotonin and stimulating the physiological activity at the cell receptors.

Result of Action

The molecular and cellular effects of 1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one’s action are primarily related to its interaction with serotonin and histamine H1 receptors. By acting as a serotonergic agonist, it can potentially enhance mood and reduce anxiety. As an H1-receptor antagonist, it may help alleviate allergic reactions and promote sleep .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, including D2, D3, and D4 receptors . It has been shown to have high-affinity binding to these receptors, which play crucial roles in neurotransmission . The nature of these interactions is likely to involve the piperazine ring and the dichlorophenyl group in the compound .

Cellular Effects

1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one can influence cell function by modulating the activity of D2, D3, and D4 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with D2, D3, and D4 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in analytical testing to detect, identify, and measure pharmaceutical impurities .

Dosage Effects in Animal Models

The effects of varying dosages of the compound in animal models have not been extensively studied. Given its structural similarity to aripiprazole, it is possible that it may have similar dosage-dependent effects .

Metabolic Pathways

Given its structural similarity to aripiprazole, it may be involved in similar metabolic pathways .

Transport and Distribution

Given its structural similarity to aripiprazole, it may be transported and distributed in a similar manner .

Subcellular Localization

Given its structural similarity to aripiprazole, it may be localized in similar subcellular compartments .

Propriétés

IUPAC Name |

1-[4-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2N2O3/c1-2-22(28)16-3-6-19(7-4-16)29-15-18(27)14-25-9-11-26(12-10-25)21-13-17(23)5-8-20(21)24/h3-8,13,18,27H,2,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYMFFYYDAVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)